Enhanced Lipophilicity Versus Unsubstituted 2-Aminothiazol-4(5H)-one Core
The introduction of the diphenylaminomethyl group at the 2-amino position on the thiazol-4(5H)-one ring dramatically increases the predicted partition coefficient. The target compound has a computed XLogP3-AA value of 3.7, which is over four log units higher than the calculated logP of -0.46 for the unsubstituted 2-aminothiazol-4(5H)-one scaffold [1][2]. This magnitude of change indicates a fundamental shift from a hydrophilic to a highly lipophilic molecule.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 2-Aminothiazol-4(5H)-one (Pseudothiohydantoin), calculated logP = -0.46 |
| Quantified Difference | Δ logP > 4.16 units |
| Conditions | Computed descriptors from PubChem (XLogP3 for target, other models for core) |
Why This Matters
A 4-log increase in lipophilicity dictates a completely different biological and handling profile, making the compound a candidate for probing hydrophobic binding pockets where the core scaffold would be unsuitable.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137197712, 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11175, Pseudothiohydantoin. View Source
